N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and scalability. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups and the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. These derivatives can exhibit different biological activities and physical properties, making them valuable for further research and development.
Scientific Research Applications
N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Its unique properties make it useful in material science, particularly in the development of new materials with specific functionalities.
Mechanism of Action
N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific structural features and biological activities. Similar compounds include other pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds. These compounds share common structural elements but may differ in their substituents and functional groups, leading to variations in their properties and applications.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives
Substituted pyrazolopyrimidines
Related heterocyclic compounds
Properties
IUPAC Name |
N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-13-14(2)21-19-17(15-8-4-3-5-9-15)12-20-23(19)18(13)22-16-10-6-7-11-16/h3-5,8-9,12,16,22H,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHXFJVDLUFKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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